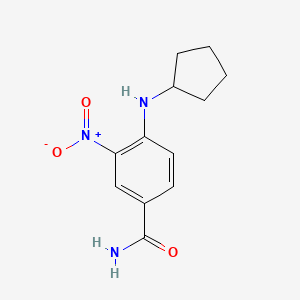

4-(Cyclopentylamino)-3-nitrobenzamide

Description

Properties

IUPAC Name |

4-(cyclopentylamino)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c13-12(16)8-5-6-10(11(7-8)15(17)18)14-9-3-1-2-4-9/h5-7,9,14H,1-4H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKICBDATFCLJBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-(Cyclopentylamino)-3-nitrobenzamide

The synthesis of this compound is typically achieved through a multi-step process that strategically builds the molecule by introducing the key functional groups in a controlled manner. The most logical and established pathways involve either the early introduction of the nitro and amide groups followed by nucleophilic substitution, or the formation of the carbon-nitrogen bond with cyclopentylamine (B150401) prior to the final amidation step.

Nitration Strategies for Benzamide (B126) Scaffold Precursors

The introduction of a nitro group onto the benzamide core is a critical step, governed by the principles of electrophilic aromatic substitution. The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring.

A common precursor for this synthesis is a 4-substituted benzoic acid or benzamide, such as 4-chlorobenzoic acid. In this case, the chloro group is an ortho-, para-director, while the carboxylic acid or amide group is a meta-director. The nitration of 4-chlorobenzoic acid with a mixture of nitric acid and sulfuric acid will direct the incoming nitro group to the 3-position, ortho to the chlorine and meta to the carboxyl group, yielding 4-chloro-3-nitrobenzoic acid. This intermediate is central to the synthesis of the target compound.

Table 1: Typical Conditions for Nitration of 4-Chlorobenzoic Acid

| Reagent | Catalyst | Temperature | Product |

| Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | 0-10 °C | 4-Chloro-3-nitrobenzoic acid |

This nitration strategy ensures the correct placement of the nitro group, which is essential for the subsequent nucleophilic substitution step, as it electronically activates the halogen at the 4-position.

Nucleophilic Substitution Reactions with Cyclopentylamine

With the 4-halo-3-nitrobenzamide or its corresponding carboxylic acid in hand, the next key transformation is the introduction of the cyclopentylamino group. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The presence of the strongly electron-withdrawing nitro group ortho to the halogenated carbon atom significantly activates the ring towards nucleophilic attack, making this substitution feasible.

The reaction involves the displacement of a halide (typically fluoride (B91410) or chloride) by cyclopentylamine. Fluoride is often the best leaving group in SNAr reactions due to the high electronegativity of the fluorine atom, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Table 2: General Conditions for SNAr Reaction with Cyclopentylamine

| Substrate | Nucleophile | Solvent | Base | Temperature |

| 4-Fluoro-3-nitrobenzoic acid | Cyclopentylamine | DMF, DMSO | K₂CO₃, Et₃N | 80-120 °C |

| 4-Chloro-3-nitrobenzamide | Cyclopentylamine | NMP, DMAc | DIPEA | 100-150 °C |

This reaction directly forms the 4-(cyclopentylamino)-3-nitrobenzoyl skeleton, which is either the final product (if starting from the benzamide) or the immediate precursor to it (if starting from the benzoic acid).

Amidation Reactions and Optimization Conditions

If the synthetic route proceeds via 4-(cyclopentylamino)-3-nitrobenzoic acid, the final step is the formation of the primary amide. This amidation can be accomplished through several methods. A common approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. nih.gov

Alternatively, direct amidation of the carboxylic acid can be achieved using various coupling agents that activate the carboxyl group. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. google.com More recently, catalytic methods using titanium(IV) fluoride (TiF₄) have been developed for direct amidation, offering high yields under relatively mild conditions. google.com

Optimization of amidation often involves screening different solvents, coupling agents, and reaction temperatures to maximize yield and purity. For instance, the reaction of a nitrobenzoic acid with an amine can be facilitated by activating the acid with N-hydroxysuccinimide in the presence of DCC. nih.gov

Table 3: Common Amidation Methods for Carboxylic Acids

| Method | Activating/Coupling Agent | Amine Source | Typical Solvent |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Ammonia (gas or aq.) | Dichloromethane (DCM), THF |

| Direct Coupling | EDC, DCC, HATU | Ammonium (B1175870) Chloride/Base | DMF, DCM |

| Catalytic Amidation | TiF₄ | Ammonia | Toluene |

General Strategies for Nitrobenzamide Derivatization

Once this compound is synthesized, its structure offers several sites for further chemical modification. Derivatization can be targeted at the benzamide aromatic ring, the amide nitrogen, the cyclopentyl group, or the nitro group itself.

Alkylation and Arylation Approaches

Further functionalization through the formation of new carbon-carbon or carbon-aryl bonds can significantly increase molecular complexity.

N-Alkylation: The amide nitrogen, while generally less nucleophilic than an amine, can be alkylated under specific conditions. Cobalt-nanoparticle catalyzed reactions have been shown to facilitate the N-alkylation of benzamides using alcohols as alkylating agents. rsc.org This "borrowing hydrogen" methodology provides a green alternative to traditional methods using alkyl halides.

C-H Alkylation/Arylation: Modern synthetic methods allow for the direct functionalization of C-H bonds. Transition metal catalysis, particularly with ruthenium, palladium, or nickel, has enabled the ortho-C-H alkylation and arylation of benzamides. rsc.orgacs.org The amide group can act as a directing group, guiding the catalyst to the adjacent C-H bond on the aromatic ring. For example, ruthenium-catalyzed reactions can achieve cyclization of N-substituted benzamides with various partners. epfl.chorganic-chemistry.org Palladium-catalyzed denitrative α-arylation of ketones with nitroarenes is another advanced strategy that could potentially be adapted. jsynthchem.com While direct C-H functionalization of the cyclopentyl group is more challenging, methods for activating such C(sp³)–H bonds are an active area of research. rsc.org

Table 4: Selected Modern Methods for Benzamide Derivatization

| Transformation | Catalyst System | Coupling Partner | Key Feature |

| N-Alkylation | Cobalt Nanoparticles | Alcohols | Borrowing Hydrogen Methodology |

| ortho-C–H Olefination | Ruthenium(II) | Alkenes | Amide as Directing Group |

| Denitrative Arylation | Palladium/BrettPhos | Ketones | C-NO₂ bond cleavage/C-C bond formation |

Modification of the Nitro Group

The nitro group is a highly versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group.

The selective reduction of an aromatic nitro group in the presence of an amide is a well-established transformation. rsc.org A wide array of reagents can achieve this chemoselectively without affecting the amide bond. Classical methods include the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). More modern and milder methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel.

Other reagents have been developed for high chemoselectivity, such as sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh₃)₄, or hydrazine (B178648) hydrate. rsc.org The resulting 3-amino-4-(cyclopentylamino)benzamide, a diamine derivative, becomes a valuable precursor for the synthesis of heterocyclic systems, such as benzimidazoles.

Table 5: Reagents for Selective Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Advantage |

| Fe, Sn, or Zn in Acid | Reflux | Cost-effective, traditional method |

| H₂, Pd/C | Room temp., H₂ pressure | Clean reaction, high yield |

| Hydrazine Hydrate (N₂H₄·H₂O) | Metal catalyst (e.g., Fe₂O₃) | Avoids high-pressure hydrogenation |

| Sodium Borohydride (NaBH₄) | Ni(PPh₃)₄ or Ag/TiO₂ catalyst | Mild conditions, good selectivity |

| Trichlorosilane (B8805176) (HSiCl₃) | Tertiary amine base | Metal-free reduction |

Diversification at the Amide Moiety

The amide functionality of this compound presents a key site for structural modification, allowing for the introduction of a wide array of substituents. These modifications can be broadly categorized into N-alkylation and N-acylation reactions, enabling the synthesis of a diverse library of derivatives.

N-alkylation of secondary amides, such as the one present in the target molecule, can be achieved through various methods. Traditional approaches often involve the use of alkyl halides in the presence of a base. However, more contemporary and efficient methods utilize alcohols as alkylating agents, catalyzed by transition metals like cobalt or iron. researchgate.netnih.gov For instance, cobalt nanoparticles supported on carbon have demonstrated broad applicability in the N-alkylation of benzamides with a variety of alcohols, a methodology that could be extrapolated to this compound. nih.gov Another innovative approach involves a deoxygenative photochemical alkylation, where the amide is first converted to an iminium ion intermediate, which then undergoes a light-mediated radical alkylation. nih.gov This method has been successfully applied to N-cyclohexyl benzamide, a close structural analog. nih.gov

N-acylation of the amide nitrogen introduces an imide functionality, which can significantly alter the compound's electronic and steric properties. This transformation is typically achieved using acylating agents such as acyl chlorides or anhydrides. A one-pot protocol for the conversion of nitroarenes directly to N-aryl amides has been developed, which involves the in situ reduction of the nitro group followed by acylation with an anhydride. nih.govrsc.org While this method focuses on the formation of the initial amide, similar acylation strategies can be applied to the pre-formed this compound. The use of iodine as a catalyst has been shown to promote the N-acylation of amines and amides with acyl chlorides under mild, solvent-free conditions. tandfonline.com Furthermore, internal nucleophilic catalysis, where a strategically placed functional group within the molecule facilitates the acylation, has been employed for the efficient synthesis of imides. semanticscholar.org

The diversification of the amide moiety is crucial for creating derivatives with tailored properties. The table below summarizes potential diversification strategies based on methodologies applied to analogous structures.

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkyl-4-(cyclopentylamino)-3-nitrobenzamide |

| N-Alkylation with Alcohols | Alcohol, Cobalt-nanocatalyst, Base (e.g., KOH), Toluene, Heat | N-Alkyl-4-(cyclopentylamino)-3-nitrobenzamide |

| Deoxygenative Photochemical Alkylation | Triflic anhydride, Alkyl iodide, Photochemical reactor | α-Branched N-substituted-4-(cyclopentylamino)-3-nitrobenzamide |

| N-Acylation | Acyl chloride, Iodine (catalyst), Room temperature | N-Acyl-4-(cyclopentylamino)-3-nitrobenzamide (Imide) |

| N-Acylation with Anhydrides | Anhydride, Trichlorosilane (for in situ reduction of nitro group if starting from the corresponding aniline) | N-Acyl-4-(cyclopentylamino)-3-nitrobenzamide (Imide) |

Reaction Pathways and Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay of its functional groups. Understanding its reactivity is essential for its application in multi-step syntheses and for predicting its stability under various conditions.

The reduction of the aromatic nitro group is a common and pivotal transformation, yielding the corresponding amino group. This reaction dramatically alters the electronic properties of the benzene (B151609) ring and introduces a new site for functionalization. A wide range of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other sensitive functional groups within the molecule.

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. wikipedia.org Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective in the presence of hydrogen gas. wikipedia.org For substrates with other reducible functionalities, chemoselective methods are preferred. Metal-based reductions in acidic media, such as iron in acetic acid or tin(II) chloride (SnCl₂) in the presence of a proton source, are classic and effective methods. youtube.com The use of trichlorosilane in the presence of a tertiary amine offers a metal-free alternative for the reduction of both aromatic and aliphatic nitro groups. google.com Sodium borohydride, a mild reducing agent, can be activated with transition metal complexes like Ni(PPh₃)₄ to effectively reduce nitroaromatic compounds to their corresponding amines. jsynthchem.com

The table below outlines various methods for the reduction of aromatic nitro groups, which are applicable to this compound.

| Reducing Agent/System | Conditions | Product |

| H₂ / Pd/C | Solvent (e.g., Ethanol), Room temperature | 3-Amino-4-(cyclopentylamino)benzamide |

| Fe / Acid (e.g., Acetic Acid) | Reflux | 3-Amino-4-(cyclopentylamino)benzamide |

| SnCl₂·2H₂O | Solvent (e.g., Ethanol), Heat | 3-Amino-4-(cyclopentylamino)benzamide |

| HSiCl₃ / Tertiary Amine | Solvent (e.g., Dichloromethane) | 3-Amino-4-(cyclopentylamino)benzamide |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol, Room temperature | 3-Amino-4-(cyclopentylamino)benzamide |

The amide group is generally considered to be relatively unreactive towards nucleophiles due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. However, under certain conditions, the amide bond can undergo cleavage. Acidic or basic hydrolysis, typically under harsh conditions such as elevated temperatures, can cleave the amide bond to yield the corresponding carboxylic acid and amine. youtube.com

More sophisticated methods for amide bond cleavage under milder conditions have been developed. For instance, the hydrazinolysis of unactivated amide bonds can be significantly accelerated by the addition of ammonium salts, proceeding at moderate temperatures. researchgate.net Transition metal-catalyzed methods have also emerged for amide bond cleavage and subsequent functionalization. For example, nickel-catalyzed transamidation reactions have been developed for the ring-opening of N-acyl lactams, demonstrating the potential for metal-mediated amide bond activation. researchgate.net Furthermore, gold(III) has been shown to induce amide bond cleavage in vivo through a cyclization-hydrolysis mechanism. nih.gov

The nucleophilicity of the amide nitrogen itself is generally low. However, deprotonation with a strong base can generate an amidate anion, which is a more potent nucleophile and can participate in reactions such as N-alkylation. The steric hindrance imposed by the cyclopentyl group in this compound may influence the accessibility of the amide nitrogen to incoming electrophiles.

The stability of this compound is an important factor in its synthesis, purification, and subsequent chemical transformations. The presence of the nitro group on the aromatic ring enhances its stability towards chemical and biological oxidation. researchgate.netnih.gov

The amide bond is generally robust and stable under a wide range of reaction conditions, making it a reliable functional group in multi-step syntheses. However, as mentioned previously, it can be cleaved under strong acidic or basic conditions, especially at elevated temperatures. The ortho-nitro group may have an influence on the stability of the adjacent cyclopentylamino group. Ortho-nitroanilines can exhibit intramolecular hydrogen bonding between the amino proton and one of the oxygen atoms of the nitro group, which can affect their reactivity and stability.

During synthetic manipulations, care must be taken to choose reagents and conditions that are compatible with all functional groups present in the molecule. For example, when performing reactions at the amide moiety, conditions that could lead to the reduction of the nitro group or substitution at the aromatic ring should be avoided unless desired. Conversely, during the reduction of the nitro group, the choice of reducing agent should be one that does not affect the amide bond.

No Publicly Available Data on the Molecular Targets of this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is no publicly accessible research detailing the specific molecular target identification and mechanistic studies for the chemical compound This compound . The requested in-depth analysis of its enzyme inhibition profiles, including its effects on kinases such as Cyclin-Dependent Kinases (CDKs), Bone Morphogenetic Protein Receptor Type 2 (BMPR2), and Bromodomain-4 (BRD4), as well as its interactions with adenosine (B11128) receptors and cholinesterase enzymes, could not be completed due to a lack of published data.

While searches were conducted for the specific compound and its potential biological activities, the results did not yield any studies that have investigated its profile against the outlined molecular targets. General information on related scaffolds, such as 4-substituted-3-nitrobenzamide derivatives, exists, but this information is not specific to the cyclopentylamino substitution and does not provide the detailed mechanistic data required to fulfill the requested article structure.

Therefore, the creation of a scientifically accurate and data-driven article focusing on the specific enzyme inhibition profiles and target engagement concepts of this compound is not possible at this time. The absence of research in these specific areas prevents a detailed discussion of its potential modulation of CDKs, inhibition principles related to BMPR2, target engagement with BRD4, or its agonistic or antagonistic effects on adenosine receptors and interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the pharmacological properties and molecular interactions of this particular compound. Without such foundational research, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Molecular Target Identification and Mechanistic Studies

Receptor Binding and Modulation

There is no specific information available in the reviewed literature detailing the receptor binding profile of 4-(Cyclopentylamino)-3-nitrobenzamide.

Without an identified receptor, characterization of the ligand-receptor interaction for this compound remains speculative. In general, the binding of a ligand to a receptor is governed by a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. The cyclopentylamino and benzamide (B126) moieties would be expected to participate in such interactions within a receptor's binding pocket.

Specific details on how this compound might perturb signal transduction pathways are not documented. Generally, the binding of a small molecule to a receptor can trigger a cascade of intracellular events, leading to the modulation of various signaling pathways. The nature and extent of this perturbation are entirely dependent on the specific receptor and the cellular context, information that is not available for this compound.

Molecular Interaction Dynamics

Specific studies on the molecular interaction dynamics of this compound are absent from the public scientific record.

A thermal shift assay, or differential scanning fluorimetry, is a common technique used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability. An increase in the melting temperature (Tm) of the protein in the presence of a ligand is indicative of a binding interaction.

While this is a standard method, no published data from thermal shift assays for this compound could be located. Therefore, its binding affinity for any specific protein target has not been publicly reported.

A hypothetical data table for a thermal shift assay is presented below to illustrate the typical output of such an experiment. It is crucial to note that this data is purely illustrative and does not represent actual experimental results for this compound.

| Target Protein | Ligand Concentration (µM) | Melting Temperature (Tm) in °C | ΔTm (°C) |

| Protein X | 0 (Control) | 52.3 | 0.0 |

| Protein X | 1 | 53.1 | 0.8 |

| Protein X | 10 | 54.5 | 2.2 |

| Protein X | 100 | 56.2 | 3.9 |

For instance, studies on other nitro-containing compounds have demonstrated that the nitro group can be crucial for orienting the molecule within a binding pocket and for establishing interactions necessary for modulating the target's function. In some cases, the nitro group can also be metabolically reduced to form reactive intermediates, which can then covalently modify the target protein. However, without specific studies on this compound, the precise role of its nitro group remains undetermined.

Cellular Signal Transduction Modulation

Adenosine (B11128) Pathway Signaling in Cellular Systems

Currently, there is a lack of specific published research directly implicating this compound in the modulation of adenosine pathway signaling. The structural similarity of the benzamide core to molecules known to interact with adenosine receptors has prompted preliminary interest in this area. However, without experimental data, any potential role in agonizing or antagonizing A1, A2A, A2B, or A3 adenosine receptors is purely speculative. Future research, including competitive binding assays and functional assays measuring cyclic AMP (cAMP) levels, would be necessary to elucidate any potential interaction with this pathway.

Kinase-Mediated Signaling Cascade Regulation

The potential for this compound to regulate kinase-mediated signaling cascades is another area of exploratory research. Benzamide derivatives have been identified as scaffolds for kinase inhibitors, including those targeting Aurora kinases. nih.gov However, there is no direct evidence to suggest that this compound specifically inhibits any particular kinase. Screening against a panel of kinases would be required to identify any potential inhibitory activity and to understand its mechanism of action, whether ATP-competitive, non-competitive, or allosteric.

Bioreduction and Metabolite Formation in Research Models

The presence of a nitro group on the aromatic ring of this compound makes it a likely substrate for bioreduction processes within cellular systems. This metabolic pathway is critical in the biotransformation of many xenobiotics containing nitroaromatic moieties.

Enzymatic Reduction of the Nitro Group

The reduction of the nitro group in aromatic compounds is a well-characterized enzymatic process. This transformation is often the initial and rate-limiting step in the metabolism of such compounds. The reduction proceeds in a stepwise manner, typically involving the formation of a nitroso and a hydroxylamine (B1172632) intermediate, ultimately leading to the corresponding amine.

The enzymes primarily responsible for this reduction are a class of flavoenzymes known as nitroreductases. These enzymes catalyze the transfer of electrons from cellular reducing cofactors, such as NADH or NADPH, to the nitro group. nih.gov Bacterial nitroreductases are particularly well-studied and are known to efficiently reduce a wide range of nitroaromatic compounds. ackerleylab.com While higher eukaryotes possess some nitroreductase activity, it is often less efficient than that found in bacteria. acs.org

The general scheme for the enzymatic reduction of an aromatic nitro group (Ar-NO₂) is as follows:

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

Nitroaromatic → Nitrosoaromatic → Hydroxylaminoaromatic → Aromatic amine

The stability and reactivity of the intermediates can vary depending on the specific chemical structure of the parent compound and the cellular environment.

Role of Cellular Reducing Systems

The enzymatic reduction of this compound is dependent on the availability of cellular reducing equivalents. The primary cellular reducing systems that contribute to this process include:

NAD(P)H and Nitroreductases: As mentioned, nitroreductases are NAD(P)H-dependent enzymes. nih.gov The ratio of NAD(P)H to NAD(P)⁺ within the cell can therefore influence the rate and extent of nitroreduction. These enzymes are found in both bacteria and eukaryotes and play a significant role in the metabolism of nitro-containing compounds. nih.govwikipedia.org

The interplay between these cellular reducing systems determines the metabolic fate of nitroaromatic compounds like this compound in biological models.

Preclinical Pharmacological Investigations in Disease Models

Anticancer Efficacy in Cellular and In Vivo Research Models

There is currently no available scientific literature that has evaluated the cytotoxic or antitumor effects of 4-(Cyclopentylamino)-3-nitrobenzamide.

Cytotoxic Activity in Breast Cancer Cell Lines

No research findings have been published regarding the cytotoxic activity of this compound against any breast cancer cell lines.

Efficacy in Other Human Cancer Cell Lines (e.g., HCT-116, MDA-MB435, HL-60)

Similarly, there is no data available on the efficacy of this specific compound in other human cancer cell lines such as the colon cancer cell line HCT-116, the melanoma cell line MDA-MB-435, or the leukemia cell line HL-60.

Antitumor Effects in Xenograft and Other Preclinical Animal Models (Conceptual)

As there are no in vitro studies to suggest a potential anticancer effect, there have been no conceptual or actual preclinical animal models, including xenograft models, investigating the antitumor effects of this compound.

Anti-inflammatory Effects in Experimental Systems

The potential anti-inflammatory properties of this compound remain unexplored in the available scientific literature.

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α)

No studies have been found that investigate the effect of this compound on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).

Assessment in In Vitro Inflammation Models

There is no evidence of this compound having been assessed in any in vitro inflammation models.

Other Investigated Biological Activities in Preclinical Contexts

Antiviral Properties (e.g., Anti-HCV Activity of Related Compounds)

The benzamide (B126) scaffold is a recurring motif in the development of antiviral agents. Research into N-phenylbenzamide derivatives has identified compounds with significant activity against various viruses. For instance, a series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their in-vitro activity against Enterovirus 71 (EV71). Among the tested compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide demonstrated notable potency against several EV71 strains, with IC50 values in the low micromolar range. mdpi.comnih.gov This suggests that the benzamide core can serve as a valuable pharmacophore for the development of EV71 inhibitors. mdpi.comnih.gov

Furthermore, the benzamide derivative AH0109 has been identified as a potent inhibitor of HIV-1 infection. nih.gov This compound, chemically distinct from the N-phenylbenzamides, demonstrated an EC50 of 0.7 μM in HIV-1-susceptible CD4+ C8166 T cells. nih.gov Mechanistic studies revealed that AH0109 interferes with the early stages of the HIV-1 life cycle, specifically inhibiting reverse transcription and the nuclear import of viral cDNA. nih.gov

While direct anti-HCV activity of compounds closely related to this compound is not explicitly reported in the provided search results, the broader class of benzothiazole-disulfoamide derivatives has been shown to be potent anti-HCV molecules targeting the NS5A protein. rsc.org The general structural features of benzamides and their derivatives underscore their potential as scaffolds for the discovery of novel antiviral therapeutics.

Table 1: Antiviral Activity of Structurally Related Benzamide Derivatives

| Compound | Virus | Assay | Activity (IC50/EC50) | Reference |

|---|---|---|---|---|

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Enterovirus 71 (EV71) | In vitro anti-EV71 activity in Vero cells | 5.7 ± 0.8–12 ± 1.2 μM | mdpi.comnih.gov |

| AH0109 (4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide) | HIV-1 | HIV-1-susceptible CD4+ C8166 T cells | 0.7 μM | nih.gov |

Antidiabetic Potential (Based on Structural Analogues)

Structural analogues of this compound have been investigated for their potential in managing diabetes. The class of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, which are used in the treatment of type 2 diabetes, often feature an aryl group attached to a glucose moiety. wikipedia.orggoogle.com While not direct analogues, the general principle of targeting glucose transport with aromatic compounds is relevant. SGLT2 inhibitors act by preventing the reabsorption of glucose in the kidneys, thereby lowering blood sugar levels. wikipedia.orggoogle.com

More closely related benzamide derivatives have also been explored. A series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides were synthesized and showed significant glucose-lowering effects in a rat model of non-insulin-dependent diabetes mellitus. nih.gov The proposed mechanism of action for some of these compounds involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the regulation of cortisol and glucose metabolism. nih.gov

Neurodegenerative Disease Relevance (e.g., Alzheimer's-related enzyme inhibition, tau aggregation)

The potential relevance of this compound to neurodegenerative diseases like Alzheimer's can be explored through the lens of structurally related enzyme inhibitors. One key target in Alzheimer's disease is the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), which is involved in the production of amyloid-β peptides. mdpi.comnih.gov Several BACE1 inhibitors with diverse chemical structures have been developed, and while specific nitrobenzamide examples are not highlighted in the search results, the general strategy of designing small molecules to fit into the active site of BACE1 is a cornerstone of Alzheimer's drug discovery. mdpi.comnih.gov

Another pathological hallmark of Alzheimer's disease is the aggregation of the tau protein. researchgate.net The inhibition of tau aggregation is a promising therapeutic strategy. researchgate.netnih.gov Phenylthiazolyl-hydrazides have been identified as inhibitors of tau aggregation. researchgate.net These compounds, while structurally distinct from this compound, demonstrate that small molecules can interfere with the protein-protein interactions that lead to the formation of neurofibrillary tangles. researchgate.net The development of tau aggregation inhibitors often involves screening for compounds that can bind to the aggregation-prone regions of the tau protein. nih.gov

Table 2: Activity of Compounds Related to Alzheimer's Disease Targets

| Compound Class/Example | Target | Relevance to Alzheimer's Disease | Reference |

|---|---|---|---|

| BACE1 Inhibitors | BACE1 | Inhibition reduces the production of amyloid-β peptides. | mdpi.comnih.gov |

| Phenylthiazolyl-hydrazides | Tau Protein | Inhibit the aggregation of tau protein into neurofibrillary tangles. | researchgate.net |

| Small Peptides | BACE1, AChE, Aβ aggregation | Multi-target approach to inhibit key pathological processes. | nih.gov |

Antiferroptotic Potency and Lipid Autoxidation Inhibition

The nitroaromatic moiety present in this compound suggests a potential for interaction with oxidative stress pathways, including ferroptosis and lipid peroxidation. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.

Studies on nitroaliphatic derivatives have shown their capacity to inhibit the oxidation of low-density lipoprotein (LDL) and act as peroxyl radical scavengers. nih.gov For example, p-dimethylaminophenyl-derivatives were particularly effective, with their reduced forms showing even higher activity. nih.gov This indicates that the nitro group, in concert with other substituents on an aromatic ring, can contribute to antioxidant activity.

Furthermore, the process of lipid peroxidation in cellular membranes can be influenced by nitroaromatic compounds. acs.org The presence of a nitro group in compounds like nicorandil (B1678753) (SG-75) is thought to be critical for its antioxidative action and its ability to inhibit lipid peroxidation. researchgate.net S-nitrosoglutathione has also been shown to prevent lipid peroxidation, an effect that is significantly enhanced by the presence of copper ions, leading to the release of nitric oxide, a potent antioxidant. nih.gov These findings suggest that compounds containing nitro groups or related functionalities could possess protective effects against cellular damage caused by lipid autoxidation.

Table 3: Antioxidant and Lipid Peroxidation Inhibition Activity of Related Compounds

| Compound/Class | Activity | Key Findings | Reference |

|---|---|---|---|

| p-dimethylaminophenyl-derivatives (nitroalkanes) | Peroxyl radical scavenger, LDL oxidation prevention | More effective than Trolox in preventing fluorescein (B123965) oxidation. | nih.gov |

| Nicorandil (SG-75) | Inhibition of lipid peroxidation | The nitro group is suggested to be crucial for its antioxidative action. | researchgate.net |

| S-nitrosoglutathione (with copper ions) | Inhibition of lipid peroxidation | IC50 of 6.5 μM for inhibiting Fe2+/ascorbate-induced lipid peroxidation. | nih.gov |

Bronchodilator Properties (Based on Structural Analogues)

While direct evidence for the bronchodilator properties of this compound is lacking, studies on other benzamide derivatives suggest that this chemical class may have activity in the respiratory system. For instance, benzamides with a 2,2,2-trifluoroethoxy ring substituent and a heterocyclic amide side chain have been evaluated for antiarrhythmic activity, but the general approach of modifying the benzamide structure can be applied to other therapeutic targets. nih.gov

More relevantly, the anthelmintic drug niclosamide, a salicylanilide (B1680751) derivative which has a related amide structure, has been identified as a potent antagonist of the TMEM16A chloride channel. researchgate.net Inhibition of TMEM16A is a novel mechanism for achieving bronchodilation. researchgate.net This suggests that amide-containing compounds can interact with ion channels involved in airway smooth muscle contraction.

Furthermore, mepenzolate (B1170382) bromide, a muscarinic M3 receptor antagonist with a different core structure, has been shown to have both anti-inflammatory and short-acting bronchodilatory activities. nih.gov The structure-activity relationship studies of mepenzolate derivatives to achieve longer-lasting bronchodilatory effects highlight the importance of specific structural modifications. nih.gov Although these examples are not close structural analogues, they demonstrate the potential for amide-containing molecules to be developed as bronchodilators.

Structure Activity Relationship Sar Analyses

Impact of Substituent Modifications on Biological Activity

The biological activity of 4-(cyclopentylamino)-3-nitrobenzamide can be significantly altered by modifying its various substituents. These modifications can influence the compound's interaction with its biological target, as well as its pharmacokinetic properties.

The cyclopentylamino group at the 4-position of the benzamide (B126) ring is a key determinant of the compound's biological activity. While direct SAR studies on the cyclopentylamino group in this specific compound are not extensively documented, inferences can be drawn from related 4-substituted-3-nitrobenzamide derivatives. The nature of the substituent at the 4-position can influence the compound's ability to bind to its target. For instance, in a series of novel 4-substituted-3-nitrobenzamide derivatives, variations at this position led to significant differences in anti-tumor activity against various cancer cell lines. nih.gov

The size, shape, and lipophilicity of the cyclopentyl group are likely to play a crucial role in fitting into a specific binding pocket of a target protein. The alicyclic nature of the cyclopentyl ring provides a degree of conformational flexibility, which can be advantageous for optimal binding. Altering this group, for example, by replacing it with smaller or larger alkyl groups, or with aromatic rings, would be expected to modulate both the potency and selectivity of the compound.

The nitro group at the 3-position is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. This, in turn, can affect the compound's interaction with its biological target and its metabolic stability. The presence and position of the nitro group are often crucial for the biological response of many nitroaromatic compounds.

In many biologically active molecules, the nitro group acts as a key pharmacophore. nih.gov Its electron-withdrawing nature can be essential for binding to target proteins. nih.gov For instance, in a study of 3-arylcoumarins, the position of the nitro group on an aryl ring was found to be a determining factor for antibacterial activity. nih.gov Specifically, a nitro substituent in the meta position of a 3-aryl ring resulted in better activity compared to a para-nitro substituent. nih.gov This highlights the sensitivity of biological activity to the spatial arrangement of the nitro group. The reduction of the nitro group to a nitroso derivative has also been implicated in the selective tumoricidal action of some related nitrobenzamides.

Substituting other positions on the aromatic ring of this compound would provide another avenue for modulating its biological activity. While specific examples for this exact compound are scarce, studies on related benzamide derivatives offer valuable insights. For instance, in a series of 2-phenoxybenzamides, the substitution pattern on the anilino partial structure strongly influenced antiplasmodial activity and cytotoxicity. mdpi.com

To illustrate the impact of substitutions on the 4-position of the 3-nitrobenzamide (B147352) core, the following table summarizes the anti-tumor activities of some derivatives against different cell lines from a relevant study.

| Compound ID | 4-Substituent | HCT-116 GI50 (µM) | MDA-MB435 GI50 (µM) | HL-60 GI50 (µM) |

| 4a | 2.111 | 1.904 | 2.007 | |

| 4g | >10 | 1.008 | 1.993 | |

| 4l | >10 | 3.586 | 3.778 | |

| 4m | >10 | 2.815 | 2.911 | |

| 4n | >10 | 2.509 | 2.884 |

Data sourced from a study on novel 4-substituted-3-nitrobenzamide derivatives. The specific substituents for the compound IDs are detailed in the source publication. nih.gov

Role of Core Scaffold and Peripheral Moieties on Target Selectivity

The benzamide core is a well-established scaffold in medicinal chemistry and is present in numerous approved drugs. Its structural features, including the aromatic ring and the amide linkage, allow for specific interactions with biological targets, such as hydrogen bonding and π-π stacking. The amide group, in particular, can act as both a hydrogen bond donor and acceptor, making it a versatile feature for molecular recognition.

Pharmacophore models for various benzamide analogues have been developed to identify the key features required for biological activity. These models often highlight the importance of the aromatic ring, hydrogen bond donors and acceptors, and hydrophobic regions. nih.govtandfonline.com For instance, a five-featured pharmacophore model for a series of three-substituted benzamide derivatives included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov The benzamide core of this compound provides the foundational structure upon which the specific interactions of the cyclopentylamino and nitro groups can be oriented for optimal target engagement.

The benzamide scaffold's properties can be compared to other related structures like biaryl amides and heterocyclic scaffolds to understand its advantages and disadvantages for specific biological targets.

Biaryl Amides: These structures, where one of the phenyl rings of a benzanilide (B160483) is replaced by another aryl or heteroaryl ring, offer a greater degree of conformational flexibility and can access different regions of a binding site. In some cases, biaryl amides have demonstrated improved potency and pharmacokinetic properties compared to their benzamide counterparts. For example, a study on RORγt inhibitors showed that biaryl amides had excellent oral exposure and efficacy. nih.gov

Heterocyclic Scaffolds: Replacing the benzamide core with a heterocyclic ring is a common strategy in drug discovery known as scaffold hopping. Heterocyclic rings can introduce novel three-dimensional shapes, alter physicochemical properties, and provide new interaction points with a target. For instance, benzimidazole (B57391) is considered a "privileged scaffold" due to its ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov The choice between a benzamide, biaryl amide, or a heterocyclic scaffold will ultimately depend on the specific requirements of the biological target and the desired pharmacological profile.

Stereochemical Considerations in Analogue Design

A review of the available scientific literature did not yield specific research findings concerning the stereochemical considerations in the design of analogues of this compound. The cyclopentyl group is achiral, and the published studies on the SAR of this compound series have primarily focused on the introduction of various non-chiral substituents at the 4-position of the benzamide ring. Consequently, there is no reported information on the differential biological activity of stereoisomers or the development of stereospecific syntheses for chiral analogues of this particular compound.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure of 4-(Cyclopentylamino)-3-nitrobenzamide.

¹H NMR Analysis

Proton (¹H) NMR spectroscopy of this compound would be expected to provide key signals corresponding to the distinct proton environments within the molecule. The aromatic region of the spectrum would likely display a characteristic pattern for the trisubstituted benzene (B151609) ring. The proton ortho to the nitro group and adjacent to the amide would be anticipated to appear as a singlet at a downfield chemical shift due to the strong electron-withdrawing nature of the nitro group. The other two aromatic protons would likely exhibit doublet or doublet of doublets splitting patterns, with coupling constants indicative of their ortho and meta relationships.

The protons of the cyclopentyl group would present a more complex set of signals in the aliphatic region of the spectrum. The methine proton directly attached to the nitrogen atom would be expected to be a multiplet at a downfield position relative to the other cyclopentyl protons due to the deshielding effect of the amino group. The remaining methylene (B1212753) protons of the cyclopentyl ring would likely appear as overlapping multiplets. The protons of the primary amide group (-CONH₂) would typically be observed as two broad singlets, the chemical shift of which can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy, as specific experimental data is not publicly available.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.5 | s | 1H | Ar-H (ortho to NO₂) |

| ~7.8 | d | 1H | Ar-H |

| ~7.0 | d | 1H | Ar-H |

| ~7.5 (broad) | s | 1H | -CONH₂ |

| ~7.0 (broad) | s | 1H | -CONH₂ |

| ~4.0 | m | 1H | N-CH (cyclopentyl) |

¹³C NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be expected for each unique carbon atom. The carbonyl carbon of the amide group would appear at a characteristic downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons would resonate in the region of 110-150 ppm, with the carbons directly attached to the nitro and amino groups showing significant shifts due to their electronic effects. The carbon bearing the nitro group would be shifted downfield, while the carbon attached to the amino group would be shifted upfield. The carbons of the cyclopentyl group would be observed in the aliphatic region of the spectrum, with the methine carbon attached to the nitrogen appearing at a more downfield position compared to the methylene carbons.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy, as specific experimental data is not publicly available.)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~170 | C=O (amide) |

| ~148 | Ar-C (C-NO₂) |

| ~145 | Ar-C (C-NH) |

| ~135 | Ar-C |

| ~125 | Ar-C |

| ~120 | Ar-C |

| ~115 | Ar-C |

| ~55 | N-CH (cyclopentyl) |

| ~33 | -CH₂- (cyclopentyl) |

Mass Spectrometry (MS) for Molecular Confirmation and Metabolite Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Characteristic fragmentation patterns would likely involve cleavage of the cyclopentyl group, loss of the nitro group (as NO or NO₂), and fragmentation of the amide functionality. Analysis of these fragment ions can provide valuable structural information, corroborating the data obtained from NMR spectroscopy. Furthermore, liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for identifying potential metabolites of the compound in biological matrices, where the parent drug and its modified forms can be separated and identified based on their mass-to-charge ratios.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for assessing the purity of synthesized compounds and for the analysis of complex mixtures. High-performance liquid chromatography and thin-layer chromatography are routinely used in the research and development of new chemical entities like this compound.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is the gold standard for determining the purity of a drug substance. A reversed-phase HPLC method would typically be developed for this compound, likely utilizing a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The separation would be achieved by gradient elution, where the proportion of the organic solvent is gradually increased to elute compounds with varying polarities.

Detection is commonly performed using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance, which for a nitroaromatic compound like this would be in the UV region. The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A well-developed HPLC method should be able to separate the target compound from any starting materials, byproducts, or degradation products.

Table 3: Exemplary HPLC Method Parameters (Note: This table provides a general example of a suitable HPLC method.)

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of chemical reactions, identifying compounds, and determining their purity. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase, or eluent, would be a mixture of organic solvents, with the polarity adjusted to achieve good separation. A common mobile phase for a compound of this nature might be a mixture of a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) and a more polar solvent like methanol or dichloromethane.

After the plate is developed, the spots can be visualized under UV light, as the aromatic nature of the compound would likely make it UV-active. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and used for identification purposes. TLC is an invaluable tool for a quick assessment of reaction completion and for optimizing the conditions for larger-scale chromatographic purification.

Spectroscopic Methods for Molecular Interactions

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light by a molecule can provide information about its concentration in a solution, as well as insights into its interactions with other molecules. The principle of UV-Vis spectroscopy lies in the measurement of the attenuation of a beam of light after it passes through a sample or after reflection from a sample surface.

In the context of studying molecular interactions, changes in the UV-Vis absorption spectrum of a compound, such as shifts in the maximum absorption wavelength (λmax) or changes in the molar absorptivity (ε), can indicate the formation of a complex between the molecule of interest and another substance. These spectral shifts, often referred to as solvatochromic shifts when induced by the solvent, can be categorized as either a bathochromic shift (red shift) to a longer wavelength or a hypsochromic shift (blue shift) to a shorter wavelength. Such changes are indicative of alterations in the electronic environment of the chromophore, which can be brought about by interactions such as hydrogen bonding, π-π stacking, or coordination with metal ions.

Despite the utility of this technique, a comprehensive search of scientific literature and spectral databases did not yield specific studies that have utilized UV-Vis spectroscopy to investigate the molecular interactions of This compound . While research on various nitrobenzamide derivatives and their spectroscopic properties exists, detailed analyses focusing on the UV-Vis characterization of this particular compound in the context of its interactions with other molecules, such as biomacromolecules or small analytes, are not available.

The provided outline requires in-depth analysis of ligand-protein interactions, binding stability, and electronic properties, which can only be sourced from dedicated computational studies. Without such studies, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, until research on the computational analysis of this compound is published, it is not possible to fulfill this request.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Properties

Density Functional Theory (DFT) Applications

No published studies were found that apply Density Functional Theory (DFT) to 4-(Cyclopentylamino)-3-nitrobenzamide. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For similar molecules, DFT calculations are typically used to optimize the molecular geometry and to determine electronic properties such as orbital energies and the distribution of electron density. Such calculations could, in theory, provide insights into the stability and reactivity of this compound.

Molecular Orbital Analysis and Chemical Reactivity Indices

There is no available research detailing the molecular orbital analysis or chemical reactivity indices for this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a common practice in computational chemistry to understand a molecule's ability to donate or accept electrons. From these orbital energies, various chemical reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated. These parameters are instrumental in predicting the reactive sites of a molecule.

In Silico Prediction of Pharmacological Profiles

Drug-Likeness Assessment (e.g., Lipinski's Rule of Five)

A drug-likeness assessment for this compound has not been reported in the scientific literature. Such assessments, often using criteria like Lipinski's Rule of Five, are a crucial first step in evaluating a compound's potential as an oral drug candidate. This rule evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. Without experimental or calculated values for these properties, a formal assessment cannot be conducted.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

No in silico ADMET profiling studies for this compound are currently available. ADMET prediction is a critical computational method used to forecast the pharmacokinetic and toxicological properties of a compound. These predictions help in identifying potential liabilities of a drug candidate early in the discovery process.

Biological Target Prediction and Deconvolution

There are no published studies on the prediction of biological targets for this compound. Computational techniques such as molecular docking and pharmacophore modeling are often employed to identify potential protein targets for a small molecule. These methods rely on the three-dimensional structure of the molecule to predict its binding affinity to various biological macromolecules.

Computational Approaches for Mechanism of Action Elucidation

The scientific literature lacks any computational studies aimed at elucidating the mechanism of action for this compound. Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations are powerful tools that can provide detailed insights into how a molecule interacts with its biological target at an atomic level, but such investigations have not been undertaken for this compound.

FENIX Assay Principles for Antiferroptotic Mechanism Evaluation

The Fluorescence-Enabled Inhibited Autoxidation (FENIX) assay is a sophisticated method designed to quantify the potency of antioxidants as inhibitors of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. This assay provides a more accurate prediction of a compound's antiferroptotic potential in a cellular context compared to traditional antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

The core principle of the FENIX assay lies in its ability to measure the reactivity of a potential antioxidant with the phospholipid peroxyl radicals that propagate lipid peroxidation. The assay is typically conducted in liposomes, which mimic the lipid bilayer of cell membranes, providing a physiologically relevant environment.

Assay Mechanism:

Initiation of Lipid Peroxidation: Autoxidation of lipids within the liposomes is initiated, leading to the formation of peroxyl radicals.

Fluorescent Probe: A fluorescent probe is incorporated into the liposomal system. This probe's fluorescence is quenched or altered upon reaction with peroxyl radicals.

Inhibition by Antioxidant: When an antioxidant, such as a potential ferroptosis inhibitor, is introduced, it competes with the fluorescent probe to react with the peroxyl radicals.

Fluorescence Measurement: The rate at which the antioxidant scavenges the peroxyl radicals is directly proportional to the preservation of the probe's fluorescence. By monitoring the fluorescence over time, the inhibition rate constant can be determined.

This methodology allows for a quantitative assessment of a compound's ability to act as a radical-trapping antioxidant (RTA) within a lipid environment, which is a key mechanism for inhibiting ferroptosis. The results obtained from the FENIX assay have shown a strong correlation with the anti-ferroptotic potency of compounds in cellular models. Specifically, the assay has been instrumental in understanding the superior efficacy of arylamines as ferroptosis inhibitors compared to phenols, highlighting the importance of hydrogen-bonding interactions between the antioxidant and phospholipids.

The FENIX assay is a valuable tool for the mechanistic characterization of ferroptosis inhibitors and for screening compound libraries to identify novel RTAs that can prevent ferroptotic cell death.

Challenges and Future Directions in 4 Cyclopentylamino 3 Nitrobenzamide Research

Optimization Strategies for Enhanced Biological Activity

A primary challenge in the development of 4-(Cyclopentylamino)-3-nitrobenzamide is the optimization of its chemical structure to maximize therapeutic efficacy and minimize potential side effects. The initial synthesis and evaluation of a series of 4-substituted-3-nitrobenzamide derivatives have provided a foundational understanding of their structure-activity relationships (SAR). nih.gov

Future optimization strategies will likely focus on systematic modifications of the core structure. This includes alterations to the cyclopentylamino group, the nitrobenzamide core, and the potential addition of other functional groups. For instance, the introduction of different cyclic or acyclic amine substituents at the 4-position could modulate the compound's binding affinity and selectivity for its biological target. Similarly, modifications to the nitro group, such as its replacement with other electron-withdrawing groups, could influence the compound's electronic properties and metabolic stability.

Table 1: Structure-Activity Relationship of 4-Substituted-3-Nitrobenzamide Derivatives

| Compound ID | 4-Substituent | HCT-116 GI50 (µM) | MDA-MB435 GI50 (µM) | HL-60 GI50 (µM) |

|---|---|---|---|---|

| 4a | Cyclopentylamino | 1.904 | 2.111 | - |

| 4g | (S)-sec-Butylamino | - | 1.008 | 1.993 |

| 4l | 4-Fluorobenzylamino | - | 3.586 | 3.778 |

| 4m | 4-Chlorobenzylamino | - | 2.891 | 2.561 |

| 4n | 4-Bromobenzylamino | - | 2.115 | 2.007 |

Data synthesized from a study on novel 4-substituted-3-nitrobenzamide derivatives, highlighting the impact of different substituents on anti-tumor activity. nih.gov

Exploration of Novel Therapeutic Avenues in Preclinical Development

While initial studies have focused on the anti-tumor properties of 4-substituted-3-nitrobenzamide derivatives, a significant future direction is the exploration of their potential in other therapeutic areas. The nitrobenzamide scaffold is present in a variety of biologically active molecules, suggesting that this compound could have a broader pharmacological profile.

Preclinical development should involve screening the compound against a diverse panel of disease models. For instance, some nitrobenzamide derivatives have shown anti-inflammatory activity. researchgate.net Investigating the potential of this compound to modulate inflammatory pathways could open up new avenues for the treatment of chronic inflammatory diseases. Furthermore, given that a related compound, 4-iodo-3-nitrobenzamide (B1684207), has been identified as a PARP (poly(ADP-ribose) polymerase) inhibitor, exploring this mechanism for this compound is a critical area of future research. nih.gov PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms. numberanalytics.comnumberanalytics.com

Integration of Multi-omics Data for Deeper Mechanistic Understanding

A significant challenge in the development of any new therapeutic is elucidating its precise mechanism of action. While initial assays can identify the biological effect of a compound, a deeper understanding requires a more holistic approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to unravel the complex biological pathways modulated by this compound.

Future research should employ these high-throughput technologies to create a comprehensive molecular snapshot of cellular responses to the compound. For example, transcriptomic analysis (e.g., RNA-seq) can identify genes that are up- or down-regulated upon treatment, providing clues about the signaling pathways involved. Proteomic studies can then validate these findings at the protein level and identify post-translational modifications that may be critical to the compound's activity. This multi-omics approach will be instrumental in identifying predictive biomarkers for patient stratification and understanding potential mechanisms of resistance. researchgate.netnih.gov

Development of Advanced In Vivo Research Models

Translating promising in vitro findings into in vivo efficacy is a major hurdle in drug development. A key future direction for this compound research is the development and utilization of more sophisticated in vivo models that better recapitulate human disease.

While traditional xenograft models using established cancer cell lines are a valuable first step, they often fail to capture the heterogeneity and complexity of human tumors. nih.gov The use of patient-derived xenografts (PDXs), where tumor tissue from a patient is directly implanted into an immunodeficient mouse, offers a more clinically relevant model. PDXs have been shown to better predict clinical outcomes and can be used to test the efficacy of this compound in a more personalized manner. Additionally, the development of humanized mouse models, which have a reconstituted human immune system, will be crucial for evaluating the compound's interaction with the immune system and its potential for combination with immunotherapies.

Computational-Experimental Synergy in Drug Discovery Pipelines

The integration of computational and experimental approaches is becoming increasingly vital for accelerating drug discovery. A synergistic pipeline that leverages both in silico and in vitro/in vivo methods will be essential for the efficient development of this compound.

Computational tools can be employed at various stages of the research process. Molecular docking and molecular dynamics simulations can help to predict the binding mode of the compound with its putative target, guiding the design of more potent and selective analogs. nih.govscholarsresearchlibrary.com Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel derivatives, prioritizing the most promising candidates for synthesis and experimental testing. mpg.de This iterative cycle of computational prediction and experimental validation will streamline the optimization process, reducing the time and cost associated with bringing a new drug to the clinic.

Q & A

Basic: What synthetic methodologies are optimal for preparing 4-(Cyclopentylamino)-3-nitrobenzamide?

The synthesis typically involves sequential nitration and amidation steps. A plausible route includes:

- Nitration : Introduce the nitro group at the 3-position of 4-aminobenzoic acid derivatives using mixed acids (HNO₃/H₂SO₄).

- Amidation : React the nitro-substituted benzoyl chloride with cyclopentylamine in anhydrous conditions (e.g., THF or DCM with a base like triethylamine).

- Purification : Recrystallization from ethanol/water mixtures improves purity. For related cyclopentylamino derivatives, yields of ~88% have been achieved using similar protocols .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Identify proton environments (e.g., cyclopentyl CH₂ groups at δ ~1.5–2.5 ppm, aromatic protons near δ 7.5–8.5 ppm) and confirm the amide carbonyl (δ ~165–170 ppm) .

- HRMS : Verify molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₄N₃O₃: 260.1036).

- IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and amide C=O (~1660 cm⁻¹) .

Advanced: How can contradictory crystallographic data for this compound be resolved?

Discrepancies may arise from disordered solvent molecules or twinning. Mitigation strategies:

- Refinement Tools : Use SHELXL for high-resolution data to model disorder (e.g., partial occupancy of cyclopentyl groups) .

- Validation : Cross-check with similar structures (e.g., 4-Cyclobutylamino-3-nitrobenzene, CCDC 815026) to identify common packing motifs .

- Data Collection : Collect low-temperature (100 K) data to reduce thermal motion artifacts .

Advanced: How do electronic effects of the nitro group influence the benzamide core’s reactivity?

The nitro group’s electron-withdrawing nature:

- Acidity : Increases the acidity of the amide NH (compare pKa values of nitro vs. non-nitro analogs using computational methods like DFT) .

- Hydrogen Bonding : Stabilizes intermolecular interactions in crystal lattices, as seen in related benzamide derivatives .

- Reactivity : Directs electrophilic substitution to the para position; confirmed via molecular electrostatic potential (MEP) maps .

Basic: How can purity and stability of this compound be validated?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>98%).

- Stability Studies : Store at –20°C under argon; monitor degradation via TLC (silica gel, ethyl acetate/hexane eluent) over 6 months .

Advanced: What experimental designs elucidate hydrogen-bonding networks in solid-state structures?

- X-ray Crystallography : Resolve NH···O interactions between the amide and nitro groups (distance ~2.8–3.0 Å) .

- DFT Calculations : Compare experimental bond lengths with optimized geometries (e.g., B3LYP/6-31G*) to quantify interaction energies .

- Variable-Temperature NMR : Probe dynamic behavior of hydrogen bonds in solution .

Basic: What parameters optimize recrystallization of this compound?

- Solvent Selection : Use ethanol/water (4:1 v/v) for high yield and purity.

- Cooling Rate : Slow cooling (0.5°C/min) minimizes inclusion of impurities.

- Seed Crystals : Add microcrystals to induce controlled nucleation .

Advanced: How to reconcile conflicting biological activity data for derivatives of this compound?

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls (e.g., DMSO vehicle).

- SAR Studies : Compare substituent effects (e.g., trifluoromethyl vs. nitro groups on target binding) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate reproducibility across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.